3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other substances.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties.Scientific Research Applications
Larvicidal and Antimicrobial Activities
Research has shown that novel triazinone derivatives exhibit significant larvicidal and antimicrobial properties. For instance, Kumara et al. (2015) synthesized a series of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, which demonstrated growth inhibition properties against certain bacterial and fungal pathogens and were screened for their mosquito larvicidal activity (Kumara et al., 2015).
Synthesis and Chemical Transformations
In the field of chemical synthesis, Bandgar and Pandit (2003) explored the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, highlighting the compound's utility in facilitating organic transformations (Bandgar & Pandit, 2003).
Anticancer Activity
Triazinone derivatives have also been investigated for their potential anticancer activities. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which showed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Novel Synthesis Methods
Clerici, Gelmi, and Pocar (1999) developed a novel class of conformationally constrained, masked cysteines through the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrating innovative approaches to creating complex molecules (Clerici, Gelmi, & Pocar, 1999).
GABA B Receptor Antagonists
Research into GABA B receptor antagonists has led to the synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, showcasing the molecule's relevance in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1997).
Safety And Hazards
This involves looking at the compound’s toxicity and potential hazards. It could include studying its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), potential for causing birth defects (teratogenicity), and its effects on the environment.
Future Directions
This could involve looking at potential applications of the compound and areas for future research.
I hope this general information is helpful. For a more detailed analysis, I would recommend consulting a specialist or conducting laboratory experiments. Please note that handling chemicals should always be done with appropriate safety measures and under the supervision of a trained professional.
properties
IUPAC Name |
3-[4-amino-3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c15-7-2-1-3-8(12(7)16)18-10(22)6-26-14-20-19-9(4-5-11(23)24)13(25)21(14)17/h1-3H,4-6,17H2,(H,18,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJXSTWAYYLME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid |
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